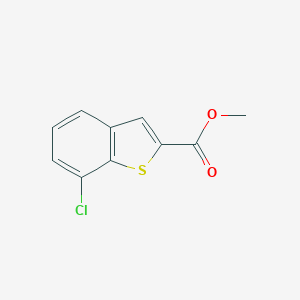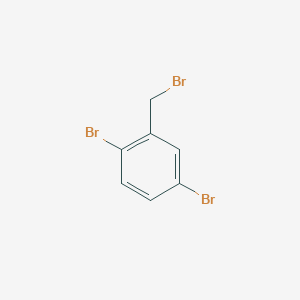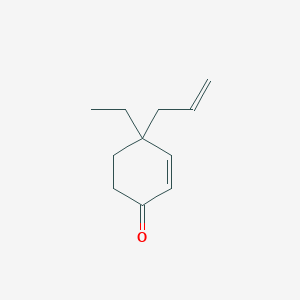
4-Allyl-4-ethylcyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allyl-4-ethylcyclohex-2-enone, also known as 4-AEC, is a chemical compound that belongs to the family of cyclohexenones. It is a colorless liquid with a molecular weight of 174.26 g/mol and a boiling point of 110-113°C. This chemical compound has been the subject of extensive research due to its potential applications in various fields, including the pharmaceutical and agricultural industries.
Mechanism Of Action
The mechanism of action of 4-Allyl-4-ethylcyclohex-2-enone is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to the reduction of inflammation and pain.
Biochemical And Physiological Effects
4-Allyl-4-ethylcyclohex-2-enone has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. It has also been shown to have antitumor properties in vitro. In addition, it has been shown to have insecticidal and fungicidal properties in agricultural applications.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Allyl-4-ethylcyclohex-2-enone in lab experiments is its relatively low cost compared to other compounds with similar properties. It is also readily available from commercial suppliers. One limitation of using 4-Allyl-4-ethylcyclohex-2-enone in lab experiments is its potential toxicity, which requires proper handling and disposal.
Future Directions
There are several future directions for research on 4-Allyl-4-ethylcyclohex-2-enone. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use as a pain reliever. Another direction is to investigate its antitumor properties and its potential use as a cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of 4-Allyl-4-ethylcyclohex-2-enone for its various applications.
Synthesis Methods
The synthesis of 4-Allyl-4-ethylcyclohex-2-enone can be achieved through several methods, including the Grignard reaction, the Michael addition reaction, and the Friedel-Crafts reaction. The Grignard reaction involves the reaction of allylmagnesium bromide with 4-ethylcyclohex-2-enone in anhydrous ether. The Michael addition reaction involves the reaction of 4-ethylcyclohex-2-enone with allylamine in the presence of a base such as potassium carbonate. The Friedel-Crafts reaction involves the reaction of 4-ethylcyclohex-2-enone with allyl chloride in the presence of a Lewis acid such as aluminum chloride.
Scientific Research Applications
4-Allyl-4-ethylcyclohex-2-enone has been the subject of extensive research due to its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory, analgesic, and antitumor properties. In the agricultural industry, it has been shown to have insecticidal and fungicidal properties.
properties
CAS RN |
122444-62-6 |
|---|---|
Product Name |
4-Allyl-4-ethylcyclohex-2-enone |
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-7-11(4-2)8-5-10(12)6-9-11/h3,5,8H,1,4,6-7,9H2,2H3 |
InChI Key |
WLQBXBKGVMGNKX-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(=O)C=C1)CC=C |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC=C |
synonyms |
4-allyl-4-ethylcyclohex-2-enone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



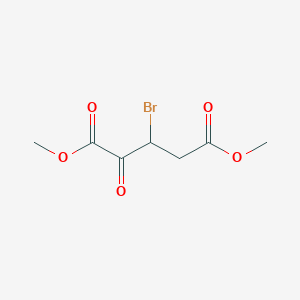
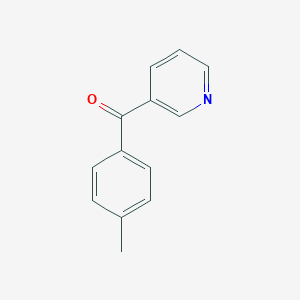
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B180685.png)
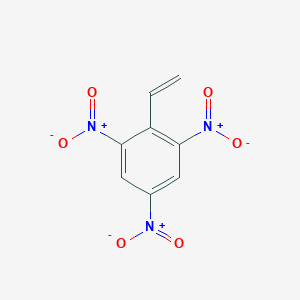
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
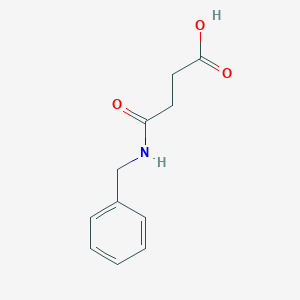
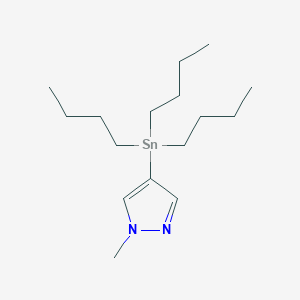
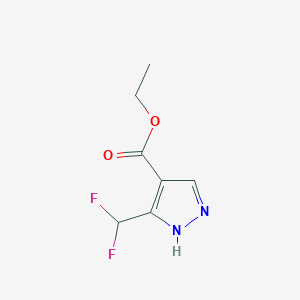
![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)
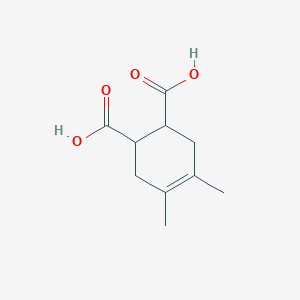
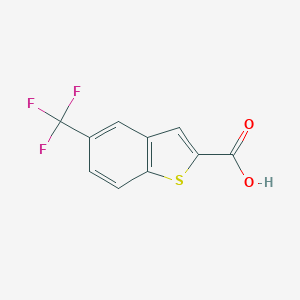
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
